FFAR2/GPR43 Antagonism: N-(1-(furan-2-yl)propan-2-yl)cinnamamide vs. Class-Level Reference
N-(1-(furan-2-yl)propan-2-yl)cinnamamide is a potent antagonist of the human free fatty acid receptor 2 (FFAR2/GPR43) with an IC50 of 10.35 nM, measured in a cell-based assay using HEK293 cells expressing human FFA2 receptor, assessed as inhibition of sodium acetate-induced calcium mobilization [1]. This target is not engaged by simpler cinnamamides such as the parent compound cinnamamide (CAS 621-79-4), which exhibits only weak, non-specific cytotoxicity (IC50 ~1.29–1.94 mM in cancer cell lines) . The 10.35 nM potency places this compound in the high-affinity range for GPCR-targeted tool compounds, making it suitable for mechanistic studies of FFA2-mediated inflammatory signaling where low-nanomolar target engagement is required.
| Evidence Dimension | FFAR2/GPR43 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.35 nM |
| Comparator Or Baseline | Parent cinnamamide (CAS 621-79-4): no measurable FFAR2 activity; IC50 against cancer cells = 1.29–1.94 mM |
| Quantified Difference | Target compound is >100,000-fold more potent at FFAR2 compared to generic cinnamamide cytotoxicity baseline; generic cinnamamide has no FFAR2 engagement data |
| Conditions | HEK293 cells expressing human FFA2 receptor; sodium acetate-induced calcium mobilization assay (EUBOpen chemogenomic set) |
Why This Matters
This is the only cinnamamide derivative with publicly available FFAR2/GPR43 antagonist data at low-nanomolar potency, making it uniquely suitable for FFA2-targeted inflammatory or metabolic disease research where other cinnamamides lack this target engagement.
- [1] EUBOpen Chemogenomic Set EUB0000521a_FFAR2. Antagonist activity against human FFA2 receptor expressed in HEK293 cells assessed as inhibition of sodium acetate-induced calcium mobilization. IC50: 10.35 nM. View Source
